4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid
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Description
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a useful research compound. Its molecular formula is C7H9NO3S2 and its molecular weight is 219.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
Research into the antifungal capabilities of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives has also been explored, revealing potential as antifungal agents. While many compounds in this category did not exhibit noteworthy activity, certain derivatives, particularly those involving pyridine substitutions, have shown strong inhibitory effects against various Candida species and Trichosporon asahii, highlighting their potential in addressing fungal infections (Doležel et al., 2009).
Optical Properties for Technological Applications
The exploration of linear and nonlinear optical properties of azo derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid has opened new avenues in material science. These derivatives exhibit significant optical responses, including changes in refractive index and enhanced emission spectra upon UV irradiation, suggesting applications in optical devices and materials engineering (El-Ghamaz et al., 2018).
Antimicrobial and Anticancer Properties
Further studies have demonstrated the broad spectrum of biological activities of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, including antimicrobial and anticancer properties. Certain derivatives have shown significant efficacy against various bacterial and fungal strains, as well as against specific cancer cell lines, offering a promising foundation for the development of new therapeutic agents (Deep et al., 2014).
Properties
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDHBLVYRSYUBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364436 |
Source
|
Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18623-60-4 |
Source
|
Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.